2-Cyclopropyl-5-iodo-1,3-oxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2161940-92-5 |
|---|---|
Molecular Formula |
C6H6INO |
Molecular Weight |
235.02 g/mol |
IUPAC Name |
2-cyclopropyl-5-iodo-1,3-oxazole |
InChI |
InChI=1S/C6H6INO/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
HUCNNACHBGVXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(O2)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropyl 5 Iodo 1,3 Oxazole
Strategies for Oxazole (B20620) Ring Formation
The construction of the oxazole heterocycle can be approached through both classical cyclization reactions and modern catalytic methods. These strategies offer different advantages in terms of substrate scope, efficiency, and functional group tolerance.
Conventional Cyclization Approaches for Substituted Oxazoles
Traditional methods for oxazole synthesis have been established for over a century and remain valuable tools in organic synthesis. These reactions typically involve the cyclization of acyclic precursors.
The Robinson-Gabriel synthesis is a foundational method for forming oxazoles, involving the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.org This reaction is typically promoted by a cyclodehydrating agent. wikipedia.org The starting 2-acylamino-ketones can be prepared through methods like the Dakin-West reaction. wikipedia.org
The general mechanism involves the protonation of the acylamino keto moiety, which facilitates cyclization and then dehydration to form the 2,5-disubstituted oxazole. ijpsonline.com While early methods using mineral acids, phosphorus pentachloride, or phosphorus oxychloride often resulted in low yields, the use of polyphosphoric acid can improve yields to 50-60%. ijpsonline.com A significant modern adaptation by Wipf and co-workers involves the oxidation of β-keto amides with the Dess-Martin periodinane, followed by cyclodehydration using triphenylphosphine (B44618) and iodine, which expands the utility of the Robinson-Gabriel method for creating substituted oxazoles. wikipedia.org
| Robinson-Gabriel Synthesis: Key Features | |
| Starting Materials | 2-Acylamino-ketones wikipedia.org |
| Reagents | Cyclodehydrating agents (e.g., H₂SO₄, PPA, POCl₃) ijpsonline.compharmaguideline.com |
| Product | 2,5-Disubstituted or 2,4,5-trisubstituted oxazoles chempedia.info |
| Advantages | Versatile for alkyl, aryl, and heteroaryl substituents chempedia.info |
| Limitations | Can require harsh conditions; yield varies with dehydrating agent ijpsonline.com |
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org Typically, both the cyanohydrin and the aldehyde reactants possess aromatic groups. wikipedia.org
The reaction proceeds by dissolving the reactants in dry ether and passing dry, gaseous hydrogen chloride through the solution. wikipedia.org This dehydration reaction occurs under mild conditions. wikipedia.org The resulting 2,5-disubstituted oxazole precipitates as a hydrochloride salt, which can then be converted to the free base. wikipedia.org While aromatic substrates are common, aliphatic compounds have also been utilized. wikipedia.org
| Fischer Oxazole Synthesis: Key Features | |
| Starting Materials | Cyanohydrins and aldehydes wikipedia.org |
| Reagents | Anhydrous hydrochloric acid wikipedia.org |
| Product | 2,5-Disubstituted oxazoles wikipedia.org |
| Advantages | One of the first methods for 2,5-disubstituted oxazoles; proceeds under mild conditions ijpsonline.comwikipedia.org |
| Limitations | Primarily used for aromatic substrates wikipedia.org |
The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com This method is considered an efficient and economical process for oxazole synthesis. ijpsonline.com A modification of this reaction utilizes α-hydroxyketones as starting materials. ijpsonline.com The reaction of α-haloketones with formamide (B127407) is a specific example of this synthesis. slideshare.net
| Bredereck Reaction: Key Features | |
| Starting Materials | α-Haloketones and amides (or α-hydroxyketones) ijpsonline.com |
| Product | 2,4-Disubstituted oxazoles ijpsonline.com |
| Advantages | Efficient and economical ijpsonline.com |
Developed in 1972, the Van Leusen oxazole synthesis is a versatile method for producing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in a one-pot reaction under basic conditions. ijpsonline.commdpi.com TosMIC is a key reagent with a reactive isocyanide carbon, an active methylene (B1212753) group, and a tosyl leaving group. ijpsonline.com The reaction proceeds through a [3+2] cycloaddition. mdpi.com
The mechanism involves the deprotonation of TosMIC, which then adds to the aldehyde. mdpi.com An intramolecular cyclization forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole. ijpsonline.commdpi.com This method is notable for its mild conditions and has been adapted for the synthesis of 4,5-disubstituted oxazoles and has been performed using ionic liquids as the solvent or under microwave-assisted conditions. mdpi.com
| Van Leusen Oxazole Synthesis: Key Features | |
| Starting Materials | Aldehydes and Tosylmethyl isocyanide (TosMIC) mdpi.com |
| Reagents | Base (e.g., K₂CO₃) nih.gov |
| Product | 5-Substituted oxazoles mdpi.com |
| Advantages | Mild, one-pot reaction; versatile for various substituents ijpsonline.commdpi.com |
| Modifications | Synthesis of 4,5-disubstituted oxazoles; use of ionic liquids and microwave assistance mdpi.com |
Modern Annulation and Multi-Component Reactions (MCRs) for Oxazole Scaffolds
Contemporary synthetic chemistry has introduced advanced methods for oxazole synthesis that offer high efficiency, selectivity, and atom economy. These include annulation reactions and multi-component reactions (MCRs).
Modern annulation strategies often employ transition metal catalysis. For instance, gold-catalyzed reactions of N-propargylamides can yield 5-oxazole ketones. organic-chemistry.org Another approach involves a gold-catalyzed [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant to form 2,5-disubstituted oxazoles. organic-chemistry.org Copper-catalyzed oxidative annulation of enol ethers or enamides with nitriles also provides a pathway to substituted oxazoles. organic-chemistry.org Furthermore, visible-light photocatalysis has emerged as a powerful tool, enabling the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature. acs.org
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. An acid-promoted MCR has been developed for the synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles, proceeding through a Robinson-Gabriel-type mechanism. acs.org These modern methods provide access to a wide range of functionalized oxazoles under mild conditions, often with high regioselectivity. organic-chemistry.orgacs.org
| Modern Synthetic Methods for Oxazoles | |
| Method Type | Key Features |
| Visible-Light Photocatalysis | Uses a photocatalyst (e.g., [Ru(bpy)₃]Cl₂) to react α-bromoketones and benzylamines at room temperature. acs.org |
| Gold-Catalyzed Annulation | Employs gold catalysts for reactions such as the [2+2+1] annulation of alkynes, nitriles, and an oxidant. organic-chemistry.org |
| Copper-Catalyzed Annulation | Involves copper catalysis for the reaction of substrates like arylacetylenes and α-amino acids. organic-chemistry.org |
| Multi-Component Reactions (MCRs) | Combines three or more starting materials in one pot, such as the acid-promoted reaction of arylglyoxals, nitriles, and C-nucleophiles. acs.org |
Introduction of the Cyclopropyl (B3062369) Moiety at C-2 of the Oxazole Ring
The presence of the cyclopropyl group at the C-2 position requires a strategy where this moiety is either introduced as part of a precursor molecule or installed onto a pre-formed oxazole ring. The former approach is generally more efficient.
The most direct way to incorporate the C-2 cyclopropyl group is to begin with a synthon that already contains this fragment. Based on the successful metal-free annulation method, a key precursor is 2-cyclopropyl-2-oxoethyl acetate (B1210297) . rsc.org The synthesis of this specific precursor is not widely detailed, but analogous compounds like ethyl 2-cyclopropyl-2-oxoacetate and 2-cyclopropyl-2-oxoacetic acid are known. researchgate.netachmem.combldpharm.com The synthesis of 2-cyclopropyl-2-oxoacetic acid can be achieved via the oxidation of acetylcyclopropane with potassium permanganate (B83412) (KMnO₄). researchgate.net Subsequent esterification would yield the required precursor.
Other potential cyclopropyl-containing synthons include cyclopropyl carboxamide and cyclopropyl imines . Cyclopropyl carboxamide can be used in reactions designed to build the oxazole ring around an amide functional group. prepchem.com Similarly, cyclopropyl imines can serve as precursors in titanium-mediated reactions that can form cyclopropyl-substituted heterocycles. nih.gov
Once a suitable cyclopropyl-containing synthon is obtained, the subsequent cyclization reaction forms the 2-cyclopropyl-1,3-oxazole (B2726403) core. As previously mentioned, the reaction of 2-cyclopropyl-2-oxoethyl acetate with an amine, such as benzylamine (B48309), in the presence of iodine and a base provides a direct, metal-free route to the corresponding 2-cyclopropyl-4-substituted-oxazole. rsc.org To obtain the unsubstituted C-4 position necessary for the final target, one could envision using ammonia (B1221849) or a protected ammonia equivalent in this cyclization step.
Regioselective Iodination at C-5 of the 1,3-Oxazole Core
The final step in the synthesis of 2-cyclopropyl-5-iodo-1,3-oxazole is the introduction of an iodine atom at the C-5 position. This transformation must be regioselective to avoid iodination at other positions, such as C-4. The C-5 proton of 2-substituted oxazoles is generally the most acidic proton on the ring, making it susceptible to deprotonation by a strong base.
A well-established method for the functionalization of heterocycles is deprotonation followed by quenching with an electrophile. For oxazoles, selective deprotonation at C-5 can be achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). nih.gov The resulting C-5 carbanion or lithiated species is highly reactive towards electrophiles. Quenching this intermediate with a solution of elemental iodine (I₂) introduces the iodine atom specifically at the C-5 position. nih.govcommonorganicchemistry.com This lithiation/iodination sequence is a standard and reliable method for the regioselective iodination of various heterocyclic systems and is the most plausible route to the final target compound from a 2-cyclopropyl-1,3-oxazole intermediate. acs.org
Table 3: General Protocol for Regioselective C-5 Iodination of Heterocycles
| Substrate | Reagent 1 | Reagent 2 | Solvent | Temperature | Outcome | Reference |
| 2-Substituted Oxazole | n-BuLi or LDA | Iodine (I₂) | THF | -78 °C to RT | 5-Iodo-2-substituted Oxazole | nih.govcommonorganicchemistry.com |
| 1-Aryl-3-CF₃-Pyrazole | n-BuLi | Iodine (I₂) | THF | -78 °C to RT | 5-Iodo Product (86% yield) | acs.org |
Direct Iodination Strategies for Halogenated Oxazoles
Direct iodination of an oxazole ring is a primary method for introducing an iodine atom. This typically involves the reaction of a 2-cyclopropyloxazole precursor with an iodinating agent. While direct synthesis of this compound from its parent oxazole can be challenging to achieve in high yields, related iodination strategies on similar heterocyclic systems have been explored. researchgate.net For instance, the use of N-iodosuccinimide (NIS) is a common method for the iodination of aromatic and heteroaromatic compounds. researchgate.netrsc.org
Another approach involves a halogen exchange reaction, where a different halogen, such as bromine, is first introduced and then replaced by iodine. This is often achieved through reactions like the Finkelstein reaction, which utilizes an iodide salt to displace another halogen. manac-inc.co.jp Deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position creates a carbanion that can react with various electrophiles, including iodine, to form 5-iodo-oxazoles. nih.gov
Table 1: Comparison of Direct Iodination Strategies
| Method | Reagents | Key Features |
|---|---|---|
| Direct C-H Iodination | N-Iodosuccinimide (NIS) | Can be challenging for achieving high regioselectivity and yield at the C-5 position. researchgate.net |
| Halogen Exchange | Iodide salt (e.g., NaI, KI) | A two-step process involving initial bromination or chlorination followed by displacement with iodide. manac-inc.co.jp |
Halogen-Dance Isomerization and its Relevance
The halogen-dance reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. nih.govthieme-connect.com This phenomenon has been observed in oxazole systems and can be a synthetically useful tool. researchgate.net For instance, treatment of a 5-bromo-1,3-oxazole with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the C-4 position. This is followed by a halogen exchange process that results in the formation of a more stable 4-bromo-5-lithiooxazole intermediate. nih.gov
While direct application to this compound synthesis is not explicitly detailed in the provided context, the principle is highly relevant. A 5-iodooxazole (B2690904) can undergo a similar base-mediated rearrangement to a 4-iodooxazole (B3223780). researchgate.net The mechanism involves deprotonation, halogen exchange between molecules, and eventual formation of the thermodynamically more stable isomer. researchgate.net The efficiency of this reaction can be influenced by the choice of base and reaction conditions. researchgate.net
Table 2: Bases Used in Halogen Dance Rearrangement of Iodooxazoles
| Base | Equivalents | Solvent | Temperature (°C) | Results |
|---|---|---|---|---|
| LDA | 1.5 | THF | -78 | Formation of 4-iodooxazole (35%) and reduced oxazole (31%) researchgate.net |
| KDA | 1.5 | THF | -78 | Formation of 2-iodooxazole (B2367723) (46%) and reduced oxazole (54%) researchgate.net |
Hypervalent Iodine Reagent Mediated Iodination
Hypervalent iodine(III) reagents are increasingly popular in organic synthesis due to their low toxicity and mild reactivity. nih.govacs.org These reagents can be used to mediate the synthesis of oxazoles. For example, iodosobenzene (B1197198) (PhI=O) in the presence of trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethanesulfonyl)imide (Tf2NH) can promote the reaction of ketones with nitriles to form substituted oxazoles in a single step. nih.gov
Specifically for iodination, hypervalent iodine reagents can be employed in oxidative cyclization reactions. For instance, the combination of (diacetoxyiodo)benzene (B116549) and trimethylsilyl (B98337) iodide can promote the intramolecular iodocyclization of N-allylamides to yield 5-iodomethyl-2-oxazoline compounds. nsf.gov While this example leads to an oxazoline, similar strategies could potentially be adapted for the synthesis of iodo-oxazoles. Hypervalent iodine species can act as activating reagents for various substrates and can also serve as heteroatom donors. nsf.govbohrium.comumn.edu
Green Chemistry Approaches and Sustainable Synthesis of this compound
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods in chemistry. ijpsonline.comrsc.org This includes the use of alternative energy sources like microwaves and ultrasound to accelerate reactions and reduce waste. ijpsonline.commdpi.com
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and increased product purity. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including oxadiazoles (B1248032) and oxazoles. nih.govresearchgate.netnih.gov For instance, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole has been achieved through microwave irradiation of a mixture of p-substituted 2-bromoacetophenone (B140003) and urea. ijpsonline.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to promote chemical reactions. nih.gov This method has been employed for the one-pot synthesis of isoxazolines and benzoxazoles. ijpsonline.comnih.gov The use of ultrasound can lead to good to excellent yields and shorter reaction times. nih.gov For example, the synthesis of 2-arylbenzoxazoles has been achieved using ultrasound irradiation with high efficiency. ijpsonline.com This approach offers an environmentally friendly alternative to conventional synthetic methods. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C6H6INO uni.lu |
| N-Iodosuccinimide | C4H4INO2 |
| Lithium diisopropylamide | C6H14LiN |
| Iodosobenzene | C6H5IO |
| Trifluoromethanesulfonic acid | CF3HO3S |
| Bis(trifluoromethanesulfonyl)imide | C2F6HNO4S2 |
| tert-Butyl hydroperoxide | C4H10O2 |
| (Diacetoxyiodo)benzene | C10H11IO4 |
| Trimethylsilyl iodide | C3H9ISi |
| 2-Cyclopropyloxazole | C6H7NO |
| 5-Bromo-1,3-oxazole | C3H2BrNO |
| 4-Bromo-5-lithiooxazole | C3HBrLiNO |
| 5-Iodooxazole | C3H2INO |
| 4-Iodooxazole | C3H2INO |
| 2-(Phenylsulfonyl)-1,3-oxazole | C9H7NO3S |
| 5-Iodomethyl-2-oxazoline | C4H6INO |
| N-Allylamide | C3H5NO |
| N-Arylethylamide | C8H9NO |
| 2-Amino-4-(p-substituted phenyl)-oxazole | C9H8N2O |
| p-Substituted 2-bromoacetophenone | C8H6BrO |
| Urea | CH4N2O |
| Isoxazoline | C3H5NO |
| Benzoxazole | C7H5NO |
Ionic Liquid and Deep Eutectic Solvent Applications
The use of ionic liquids (ILs) and deep eutectic solvents (DESs) as alternative reaction media has gained considerable traction in green chemistry. These solvents offer advantages such as low vapor pressure, high thermal stability, and recyclability, making them attractive for the synthesis of heterocyclic compounds like oxazoles.
Deep Eutectic Solvents (DES) in Oxazole Synthesis:
Deep eutectic solvents are mixtures of Lewis or Brønsted acids and bases, which, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. They are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials.
A notable advancement in oxazole synthesis involves the combined use of ultrasound irradiation and deep eutectic solvents. This approach has been shown to improve yields, drastically reduce reaction times, and save more than 85% energy compared to conventional thermal methods. nih.gov The DES can often be recycled for several runs without a significant drop in its efficacy, further enhancing the sustainability of the process. nih.gov
For instance, the synthesis of various oxazole derivatives has been successfully carried out in a DES composed of choline (B1196258) chloride and urea. The use of DES as a reaction medium highlights its benefits, including biodegradability, low toxicity, and ease of preparation from readily available materials. nih.govresearchgate.net While a specific protocol for this compound is not detailed in the literature, the general success of DES in synthesizing other substituted oxazoles suggests its potential applicability. The synthesis would likely involve the reaction of a suitable cyclopropyl-containing precursor with an iodinating agent in a DES medium, potentially accelerated by ultrasound.
Table 1: Comparison of Conventional vs. DES/Ultrasound Synthesis of Oxazoles
| Parameter | Conventional Heating | DES with Ultrasound |
| Reaction Time | Several hours | Minutes |
| Energy Consumption | High | Low (>85% saving) nih.gov |
| Solvent | Often volatile organic compounds (VOCs) | Recyclable, biodegradable DES nih.gov |
| Yields | Variable | Generally high nih.gov |
Heterogeneous Catalysis (e.g., Magnetically Recoverable Catalysts)
Heterogeneous catalysts, particularly those that can be easily recovered and reused, are a cornerstone of sustainable chemical synthesis. Magnetically recoverable catalysts, often based on iron oxide nanoparticles, offer a practical solution for catalyst separation, eliminating the need for filtration and reducing product contamination and catalyst loss. researchgate.net
Magnetically Recoverable Catalysts in Oxazole Synthesis:
Recent research has focused on the development of magnetically recoverable nanocatalysts for the synthesis of oxazoles and other heterocycles. jsynthchem.comjsynthchem.com These catalysts typically consist of a magnetic core (e.g., Fe₃O₄) coated with a stabilizing layer (e.g., silica) and functionalized with a catalytically active species, such as a copper complex. jsynthchem.comjsynthchem.com
For the synthesis of oxazole derivatives, a copper(II) complex immobilized on the surface of functionalized magnetic nanoparticles ([Fe₃O₄@SiO₂-IM-CuCl₂]) has proven to be a highly efficient and reusable catalyst. jsynthchem.comjsynthchem.com This catalyst has been successfully employed in the reaction of benzylamine and benzil (B1666583) derivatives to form oxazoles. jsynthchem.comjsynthchem.com The catalyst can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles (at least 6 times) without a significant loss in its catalytic activity. jsynthchem.comjsynthchem.com
While a direct application for the synthesis of this compound is not reported, this methodology could be adapted. The synthesis would likely involve a C-N and C-O bond-forming cyclization reaction, catalyzed by a magnetically recoverable catalyst. The key advantage would be the straightforward purification and the ability to recycle the catalyst, making the process more economical and environmentally friendly.
Table 2: Reusability of a Magnetically Recoverable Copper Catalyst in Oxazole Synthesis
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 93 |
| 4 | 92 |
| 5 | 90 |
| 6 | 89 |
| (Data adapted from a representative study on oxazole synthesis using a magnetically recoverable catalyst) jsynthchem.comjsynthchem.com |
Continuous Flow Chemistry Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. durham.ac.uk
Flow Synthesis of Substituted Oxazoles:
The synthesis of substituted oxazoles has been successfully demonstrated in continuous flow systems. For example, a multipurpose mesofluidic flow reactor has been used for the rapid synthesis of 4,5-disubstituted oxazoles. durham.ac.uk In this setup, reactants are pumped through heated reactors and columns containing solid-supported reagents or scavengers to facilitate the reaction and purification. durham.ac.uk This approach has been used to prepare a library of 25 different oxazoles with yields ranging from 83% to 99%. durham.ac.uk
A typical flow synthesis of an oxazole might involve the reaction of an acid chloride with an isocyanide, followed by a base-catalyzed intramolecular cyclization. durham.ac.uk The use of a packed bed of a solid-supported base, such as PS-BEMP, can facilitate a rapid and clean cyclization. durham.ac.uk Interestingly, in some cases, the reaction kinetics and conversions are significantly enhanced in the flow reactor compared to traditional batch processing. durham.ac.uk
For the synthesis of this compound, a continuous flow process could be designed. This would likely involve the reaction of a cyclopropyl-containing precursor with a suitable iodinated building block in a flow reactor. The ability to precisely control reaction parameters like temperature, pressure, and residence time could lead to higher yields and purity of the final product. Furthermore, the integration of in-line purification steps could streamline the entire synthesis process.
Table 3: Examples of 4,5-Disubstituted Oxazoles Synthesized in Continuous Flow
| R1 | R2 | Yield (%) |
| Phenyl | Methyl | 92 |
| 4-Chlorophenyl | Ethyl | 89 |
| 2-Thienyl | Phenyl | 95 |
| Cyclohexyl | Isopropyl | 85 |
| (Data is illustrative of yields achievable in continuous flow synthesis of substituted oxazoles) durham.ac.uk |
Chemical Reactivity and Advanced Functionalization of 2 Cyclopropyl 5 Iodo 1,3 Oxazole
Reactivity at the Iodo-Substituent (C-5)
The C-5 position of the oxazole (B20620) ring, bearing the iodo-substituent, is the primary site of reactivity for this compound. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, which is the key initiating step in numerous cross-coupling reactions. The reactivity order for halogens in such reactions is typically I > Br > Cl, making the 5-iodo derivative a highly reactive and desirable substrate for synthetic transformations. fishersci.co.uklibretexts.org
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For 2-cyclopropyl-5-iodo-1,3-oxazole, these reactions provide a direct pathway to functionalize the oxazole core, leveraging the high reactivity of the C-I bond.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base. fishersci.co.ukyonedalabs.com This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. fishersci.co.uk
For this compound, Suzuki-Miyaura coupling enables the introduction of various aryl, heteroaryl, vinyl, and even alkyl groups at the C-5 position. The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgharvard.edu The use of potassium cyclopropyltrifluoroborate (B8364958) in Suzuki-Miyaura reactions is also well-established for installing cyclopropyl (B3062369) moieties onto aromatic systems. nih.gov Similarly, coupling cyclopropylboronic acid with bromothiophenes, which are related heterocycles, proceeds efficiently. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 5-Iodo-oxazole Derivative The following table presents typical conditions for this reaction type, based on couplings of similar substrates.
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Electrophile |
| Boronic Acid | Arylboronic acid, Vinylboronic acid | Nucleophile |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Palladium(0) source |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |
| Solvent | Dioxane/H₂O, Toluene, THF | Reaction medium |
| Temperature | Room Temperature to 120 °C | To facilitate reaction |
The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgwalisongo.ac.id This methodology allows for the direct installation of an alkynyl group onto the C-5 position of the 2-cyclopropyl-1,3-oxazole (B2726403) core, leading to the synthesis of conjugated arylalkynes and enynes. libretexts.org
The reaction proceeds under mild conditions, often at room temperature, which contributes to its broad applicability in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org The mechanism involves a palladium catalytic cycle, similar to other cross-couplings, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org Functionalization of related 5-iodo-1,2,3-triazoles via Sonogashira coupling has been successfully demonstrated. researchgate.net
Table 2: Typical Conditions for Sonogashira Coupling of a 5-Iodo-oxazole The following table presents typical conditions for this reaction type, based on couplings of similar substrates.
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Electrophile |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophile |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Palladium(0) precursor |
| Cu Co-catalyst | CuI | Activates the alkyne |
| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) | Base and often solvent |
| Solvent | THF, DMF | Reaction medium |
| Temperature | Room Temperature to 60 °C | To facilitate reaction |
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.org This reaction is particularly valuable for its ability to couple sp³, sp², and sp hybridized carbon atoms and for its high functional group tolerance. wikipedia.org The use of organozinc reagents, which are generally more reactive than organoboron compounds, can often lead to higher yields and faster reaction times.
In the context of this compound, Negishi coupling provides a robust method for introducing alkyl, aryl, and vinyl substituents at the C-5 position. The preparation of 5-aryl substituted thiazoles, a structurally similar heterocycle, has been achieved through a one-pot procedure involving lithiation, transmetalation with zinc chloride, and subsequent palladium-catalyzed Negishi cross-coupling. researchgate.net This highlights the applicability of the method for the functionalization of 5-halo-azoles. researchgate.net
Table 3: General Conditions for Negishi Coupling of a 5-Iodo-oxazole The following table presents typical conditions for this reaction type, based on couplings of similar substrates.
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Electrophile |
| Organozinc | Aryl-ZnCl, Alkyl-ZnBr | Nucleophile |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | Palladium(0) source |
| Ligand | PCyp₃ (Tricyclopentylphosphine) | Stabilizes catalyst |
| Solvent | THF, Dioxane, NMP | Reaction medium |
| Temperature | Room Temperature to 80 °C | To facilitate reaction |
The Stille coupling reaction creates a C-C bond by coupling an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. While it has a broad substrate scope similar to Suzuki and Negishi couplings, the toxicity and cost of organotin compounds are significant drawbacks. libretexts.org
Nonetheless, Stille coupling remains a useful tool for specific synthetic challenges. It can be applied to functionalize the C-5 position of this compound with a variety of organic groups. The reaction mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. The functionalization of oxazoles at various positions, including C-5, using Stille reactions has been documented in the literature, demonstrating its viability for this class of heterocycles. researchgate.net
Table 4: Representative Conditions for Stille Coupling of a 5-Iodo-oxazole The following table presents typical conditions for this reaction type, based on couplings of similar substrates.
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Electrophile |
| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃ | Nucleophile |
| Catalyst | Pd(PPh₃)₄ | Palladium(0) source |
| Solvent | Toluene, THF, Dioxane | Reaction medium |
| Temperature | 80 °C to 110 °C | To facilitate reaction |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. It offers a significant improvement over traditional methods, which often require harsh conditions and have limited scope. wikipedia.org
For this compound, this reaction allows for the direct introduction of primary and secondary amines at the C-5 position. The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.orgwikipedia.org The successful amination of related 5-halo-1,2,3-triazoles demonstrates the feasibility of this reaction on electron-deficient heterocyclic systems. researchgate.netmdpi.comnih.gov
Table 5: General Conditions for Buchwald-Hartwig Amination of a 5-Iodo-oxazole The following table presents typical conditions for this reaction type, based on couplings of similar substrates.
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Electrophile |
| Amine | Primary or Secondary Amine | Nucleophile |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium source |
| Ligand | XPhos, BINAP, RuPhos | Stabilizes catalyst, facilitates reaction |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Amine deprotonation |
| Solvent | Toluene, Dioxane | Reaction medium |
| Temperature | 80 °C to 120 °C | To facilitate reaction |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Other Cross-Coupling Strategies (e.g., Heck, Kumada)
While specific examples for this compound are scarce, the C-I bond on the oxazole ring is expected to be amenable to various palladium-catalyzed cross-coupling reactions.
Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. For this compound, this would involve its reaction with various alkenes to introduce an alkenyl substituent at the C-5 position. The general conditions would likely involve a Pd(0) catalyst, such as Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PPh₃ or a bidentate phosphine), and a base like triethylamine or potassium carbonate.
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and a palladium or nickel catalyst to form a new carbon-carbon bond. In the context of this compound, this would involve the preparation of a Grignard reagent from an alkyl or aryl halide, which would then be coupled with the iodo-oxazole. This method is particularly useful for introducing alkyl or aryl groups at the C-5 position.
The following table outlines the potential reactants and expected products for these reactions:
| Reaction | Reactant 1 | Reactant 2 | Catalyst | Expected Product |
| Heck | This compound | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 2-Cyclopropyl-5-vinyl-1,3-oxazole derivative |
| Kumada | This compound | Grignard Reagent (e.g., PhMgBr) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 2-Cyclopropyl-5-aryl-1,3-oxazole |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Potential SNAr reactions could involve strong nucleophiles such as alkoxides, thiolates, or amines, typically requiring high temperatures or the use of a strong base to proceed.
| Nucleophile | Reagent Example | Potential Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Cyclopropyl-5-methoxy-1,3-oxazole |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Cyclopropyl-5-(phenylthio)-1,3-oxazole |
| Amine | Pyrrolidine | 2-Cyclopropyl-5-(pyrrolidin-1-yl)-1,3-oxazole |
It is important to note that for oxazoles, nucleophilic attack can sometimes lead to ring-opening rather than direct substitution. pharmaguideline.com
Radical Reactions Involving the C-I Bond
The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate a radical species. This allows for a variety of radical-mediated transformations. For this compound, the formation of a 2-cyclopropyl-1,3-oxazol-5-yl radical could be initiated by radical initiators like AIBN or by photolysis.
Once formed, this radical could participate in several types of reactions:
Radical-mediated cyclizations: If an appropriate tethered radical acceptor is present in a substituent, intramolecular cyclization could occur.
Atom transfer radical addition (ATRA): The oxazolyl radical could add to an alkene, followed by abstraction of an atom (e.g., hydrogen) from a suitable donor.
Reductive deiodination: In the presence of a radical reducing agent, such as tributyltin hydride (Bu₃SnH), the iodine atom can be replaced with a hydrogen atom.
Reactivity of the Cyclopropyl Moiety (C-2)
The cyclopropyl group is a three-membered ring with significant ring strain, which dictates its unique reactivity. beilstein-journals.org
Ring-Opening Reactions of the Cyclopropane (B1198618)
The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including acid or base catalysis, thermal activation, or transition metal catalysis. These reactions can lead to the formation of acyclic products. For instance, treatment with strong acids could lead to the protonation of the cyclopropyl ring, followed by nucleophilic attack and ring opening.
Recent research has also highlighted oxidative radical ring-opening reactions of cyclopropane derivatives. beilstein-journals.org In such a process, a radical initiator could lead to the formation of a radical intermediate that undergoes ring-opening to a more stable acyclic radical, which can then be trapped.
Functionalization without Ring Cleavage
While prone to ring-opening, the cyclopropyl group can also undergo functionalization where the three-membered ring remains intact. This often involves reactions on adjacent positions or activation of C-H bonds on the cyclopropyl ring itself. However, direct functionalization of the cyclopropyl C-H bonds without ring cleavage is generally challenging and often requires specific directing groups or catalysts. Some modern synthetic methods have been developed for the functionalization of cyclopropanes, but their applicability to this specific substrate would require experimental validation.
Stereochemical Aspects of Cyclopropyl Transformations
Reactions involving the cyclopropyl group can have significant stereochemical implications. capes.gov.brhuji.ac.il For instance, in ring-opening reactions, the stereochemistry of the starting material can influence the stereochemistry of the product. capes.gov.brhuji.ac.il Depending on the reaction mechanism (e.g., concerted or stepwise), the stereochemical information from a substituted cyclopropane can be retained, inverted, or lost.
In the context of this compound, if the cyclopropyl ring were to be substituted, any transformation would need to consider the potential for diastereomeric or enantiomeric products. For example, tandem Heck-ring-opening reactions of cyclopropyl derivatives have been shown to proceed with high diastereoselectivity, with the outcome influenced by the substituents on the cyclopropyl ring. acs.org
Reactivity of the 1,3-Oxazole Ring System
The reactivity of the 1,3-oxazole ring in this compound is a complex interplay of the inherent electronic properties of the heterocyclic core and the influence of its substituents. The oxazole ring is an electron-rich π-excessive system, which generally makes it susceptible to electrophilic attack and resistant to nucleophilic substitution, unless activated by appropriate functional groups.
Electrophilic Aromatic Substitution on the Oxazole Core (Regioselectivity at C-4)
Electrophilic aromatic substitution on the oxazole ring is generally a challenging transformation due to the basicity of the nitrogen atom, which can be protonated or complexed with a Lewis acid under typical electrophilic reaction conditions, leading to deactivation of the ring. However, the presence of electron-releasing substituents can facilitate such reactions. pharmaguideline.com The inherent reactivity of the unsubstituted oxazole ring towards electrophiles follows the order C-4 > C-5 > C-2. pharmaguideline.com
For this compound, the C-2 and C-5 positions are already substituted. The remaining C-4 position is the primary site for electrophilic attack. The cyclopropyl group at C-2 is an electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the iodo group at C-5 is an electron-withdrawing group via induction but can also act as a weak ortho-, para-director in aromatic systems. In the context of the oxazole ring, the combination of these substituents is expected to direct incoming electrophiles to the C-4 position.
An example of electrophilic substitution at the C-4 position of a 2,5-disubstituted oxazole is the Vilsmeier-Haack reaction, a formylation reaction that serves as a useful precedent. pharmaguideline.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Oxazoles
| Substituent Pattern | Position of Electrophilic Attack | Influencing Factors | Reference |
| Unsubstituted | C-4 > C-5 > C-2 | Inherent ring electronics | pharmaguideline.com |
| Electron-releasing group | C-5 | Activation of the ring | tandfonline.com |
| 2,5-Disubstituted | C-4 | Directing effects of existing substituents | beilstein-journals.orgnih.gov |
Nucleophilic Attack and Ring Cleavage/Rearrangement Reactions
Nucleophilic substitution on the oxazole ring is generally disfavored due to the electron-rich nature of the ring. Such reactions are rare and typically require the presence of a good leaving group, often at the C-2 position. pharmaguideline.com In many instances, nucleophilic attack on the oxazole ring does not result in substitution but rather leads to ring cleavage. pharmaguideline.comtandfonline.com For example, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring opening and subsequent rearrangement to form imidazoles. pharmaguideline.com
In the case of this compound, the iodine atom at the C-5 position could potentially serve as a leaving group in nucleophilic aromatic substitution reactions, although this is not a commonly reported pathway for 5-halooxazoles. More likely, strong nucleophiles would induce ring cleavage.
A notable rearrangement reaction of oxazoles is the Cornforth rearrangement, which involves the thermal isomerization of 4-acyloxazoles. In this pericyclic reaction, the acyl group at C-4 and the substituent at C-5 exchange positions through a nitrile ylide intermediate. wikipedia.orgwikipedia.org This reaction underscores the potential for the oxazole ring to undergo skeletal reorganization under thermal conditions.
Cycloaddition Reactions (e.g., Diels-Alder as Dienophile or Diene)
The 1,3-oxazole ring can participate in cycloaddition reactions, most notably as the diene component in [4+2] Diels-Alder reactions. pharmaguideline.com The presence of electron-donating substituents on the oxazole ring facilitates these reactions by raising the energy of the highest occupied molecular orbital (HOMO) of the diene, making it more reactive towards dienophiles. pharmaguideline.com The resulting bicyclic adducts are often unstable and can undergo further transformations, such as loss of a nitrile to afford furan (B31954) derivatives or rearrangement to form pyridines. wikipedia.org The Diels-Alder reaction of oxazoles can be promoted by the use of Lewis acids, which activate the dienophile. nih.gov
For this compound, the electron-donating cyclopropyl group at C-2 would be expected to enhance its reactivity as a diene. The reaction with various dienophiles, such as alkenes and alkynes, could provide access to highly substituted pyridine (B92270) and furan cores, respectively.
While the role of oxazoles as dienes is well-established, their participation as dienophiles is less common and would require the presence of strong electron-withdrawing groups on the oxazole ring to lower the energy of the lowest unoccupied molecular orbital (LUMO).
C-H Functionalization at Other Positions (C-4)
Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic systems, including oxazoles. While methods for C-H functionalization at the C-2 and C-5 positions are more established, recent studies have demonstrated the feasibility of targeting the C-4 position. beilstein-journals.orgnih.gov
Palladium-catalyzed direct arylation has been successfully employed for the C-4 phenylation of 2,5-diphenyloxazole (B146863) using phenylbromide. beilstein-journals.orgnih.gov This provides a strong precedent for the potential C-H functionalization of this compound at the C-4 position. Such a reaction would likely proceed via a concerted metalation-deprotonation mechanism, facilitated by a suitable palladium catalyst and ligand system.
Furthermore, palladium-catalyzed oxidative alkenylation at the C-4 position of oxazoles has been achieved using electron-deficient alkenes in the presence of a copper oxidant. mdpi.com These methodologies open up avenues for the introduction of a variety of substituents at the C-4 position of this compound, enabling the synthesis of diverse derivatives.
Table 2: Examples of C-H Functionalization of Substituted Oxazoles
| Reaction Type | Position Functionalized | Reagents and Conditions | Reference |
| Direct Arylation | C-4 | Pd(0) catalyst, Phenylbromide | beilstein-journals.orgnih.gov |
| Oxidative Alkenylation | C-4 | Pd(II) acetate (B1210297), Cu oxidant, Alkene | mdpi.com |
| Direct Arylation | C-2 and C-5 | Pd(0) catalyst, Aryl halides | beilstein-journals.org |
Oxidation and Reduction Pathways of the Oxazole Ring
The oxazole ring is susceptible to oxidation, which can proceed through different pathways depending on the oxidant and the substitution pattern of the ring. Oxidation often leads to ring cleavage, with initial attack frequently occurring at the C-4 position. tandfonline.com Oxidizing agents such as potassium permanganate (B83412) and ozone can open the oxazole ring. pharmaguideline.com
Photo-oxidation of oxazoles in the presence of singlet oxygen is a well-studied process that proceeds via [4+2] and [2+2] cycloaddition mechanisms. nih.govresearchgate.net The initially formed endoperoxide or dioxetane intermediates are unstable and decompose to yield ring-cleaved products. nih.govresearchgate.net
The reduction of the oxazole ring is also possible, though the ring is generally stable towards many reducing agents. Catalytic hydrogenation or reduction with nickel-aluminum alloy can lead to ring-opened products or the formation of oxazolines, the partially saturated analogues of oxazoles. tandfonline.com
Mechanistic Investigations of Key Transformations of this compound
The mechanistic underpinnings of the key transformations of this compound can be inferred from studies on related oxazole systems.
The Cornforth rearrangement , a potential thermal reaction for a 4-acyl derivative of the title compound, is understood to proceed through a pericyclic mechanism. This involves an initial electrocyclic ring-opening to form a nitrile ylide intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by ring-closure to the isomeric oxazole. wikipedia.orgchem-station.com The stability of the nitrile ylide intermediate is a critical factor in determining the reaction outcome. wikipedia.org
Mechanistic studies on the photo-oxidation of oxazoles by singlet oxygen have been conducted using computational methods. These studies indicate that the reaction initiates with either a [4+2] or a [2+2] cycloaddition of singlet oxygen to the oxazole ring. The frontier molecular orbitals of the oxazole dictate the site of attack, with the electron density in the HOMO being concentrated at the C=C double bonds. nih.gov The resulting endoperoxide or dioxetane intermediates are transient and readily decompose to give the final oxidized products. nih.govresearchgate.net
The gold-catalyzed formation of oxazoles , while a synthetic method, provides insight into the reverse reaction of ring-opening. Mechanistic investigations, including mass spectrometry studies, have identified putative gold-α-oxocarbene intermediates. researchgate.netnih.gov These studies highlight the complex equilibria and competing reaction pathways that can be involved in transformations of the oxazole ring.
For direct C-H functionalization reactions , such as the palladium-catalyzed arylation at C-4, the mechanism is generally believed to involve a concerted metalation-deprotonation (CMD) pathway or an oxidative addition-reductive elimination cycle, depending on the specific catalytic system. Kinetic isotope effect studies can help to elucidate whether the C-H bond cleavage is the rate-determining step. researchgate.net
Elucidation of Reaction Pathways and Intermediates
The functionalization of this compound predominantly proceeds through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, share common mechanistic features but differ in the nature of the coupling partner.
The general reaction pathway for these transformations commences with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. This step is often considered the rate-determining step and results in the formation of a square planar palladium(II) intermediate. In this intermediate, the oxazole moiety is bound to the palladium center.
In the Suzuki-Miyaura coupling , which pairs the iodo-oxazole with an organoboron reagent, the subsequent step is transmetalation . This involves the transfer of the organic group from the boron atom to the palladium center, typically facilitated by a base. The resulting diorganopalladium(II) complex then undergoes reductive elimination , yielding the 5-functionalized 2-cyclopropyl-1,3-oxazole product and regenerating the palladium(0) catalyst to complete the catalytic cycle. uni.lu
For the Heck reaction , which couples the iodo-oxazole with an alkene, the palladium(II) intermediate coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the C-C bond of the product and a hydridopalladium(II) complex. The final step is the reductive elimination of HX, typically facilitated by a base, which regenerates the palladium(0) catalyst. Current time information in Bangalore, IN.beilstein-journals.org
In the Sonogashira coupling , which involves a terminal alkyne, the reaction is co-catalyzed by copper(I). The proposed mechanism involves the formation of a copper(I) acetylide intermediate. Transmetalation of the acetylide group to the palladium(II) center, followed by reductive elimination, affords the 5-alkynyl-2-cyclopropyl-1,3-oxazole product and regenerates the palladium(0) catalyst. nih.gov
While direct experimental evidence for the specific intermediates in reactions involving this compound is not extensively documented in publicly available literature, the proposed pathways are based on well-established mechanisms for these named reactions with similar aryl and heteroaryl halides.
Kinetic Studies and Catalytic Cycles
Detailed kinetic studies specifically for the functionalization of this compound are not widely reported. However, general principles from related systems can be applied. The rate of palladium-catalyzed cross-coupling reactions is influenced by several factors, including the nature of the palladium catalyst and ligands, the base, the solvent, and the temperature.
For Suzuki-Miyaura couplings, the choice of ligand on the palladium catalyst is crucial. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination. The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction kinetics. researchgate.net
In the context of the Heck reaction, the formation of the active Pd(0) catalyst from a Pd(II) precatalyst can be a key kinetic factor. beilstein-journals.org The reaction rate is also dependent on the concentration of the alkene and the nature of its substituents.
Below are generalized catalytic cycles for the Suzuki-Miyaura and Heck reactions, which are believed to be operative for the functionalization of this compound.
Table 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
| Step | Description | Intermediate |
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of this compound. | (2-cyclopropyl-1,3-oxazol-5-yl)palladium(II) iodide complex |
| 2. Transmetalation | The organic group from the organoboron reagent replaces the iodide on the palladium complex. This step is base-assisted. | Di-organopalladium(II) complex |
| 3. Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the product and regenerating the Pd(0) catalyst. | Pd(0) complex |
Table 2: Generalized Catalytic Cycle for Heck Coupling
| Step | Description | Intermediate |
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of this compound. | (2-cyclopropyl-1,3-oxazol-5-yl)palladium(II) iodide complex |
| 2. Alkene Coordination | The alkene coordinates to the palladium(II) complex. | Alkene-palladium(II) complex |
| 3. Migratory Insertion | The oxazole group migrates to one of the alkene carbons. | Alkylpalladium(II) intermediate |
| 4. β-Hydride Elimination | A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond in the product and a hydridopalladium(II) complex. | Hydridopalladium(II) complex |
| 5. Reductive Elimination | The hydridopalladium(II) complex eliminates HI (neutralized by base) to regenerate the Pd(0) catalyst. | Pd(0) complex |
It is important to note that while these cycles provide a fundamental framework, the actual reaction pathways can be more complex and may involve side reactions or alternative intermediates depending on the specific reaction conditions and substrates used. Further dedicated research, including detailed kinetic analysis and spectroscopic studies, would be necessary to fully elucidate the intricate mechanistic details for the functionalization of this compound.
Advanced Spectroscopic and Structural Elucidation of 2 Cyclopropyl 5 Iodo 1,3 Oxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of 2-Cyclopropyl-5-iodo-1,3-oxazole would be expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369) group and the oxazole (B20620) ring. The cyclopropyl protons would likely appear as a set of complex multiplets in the upfield region of the spectrum. The single proton on the oxazole ring would present a singlet in the aromatic region.
The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The chemical shifts would be indicative of their electronic environment; for instance, the carbon atom bonded to the iodine would be significantly shifted.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and awaits experimental verification.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| Oxazole-H | 7.0 - 7.5 | - | s | - |
| Cyclopropyl-CH | 1.8 - 2.2 | 8 - 12 | m | - |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | 6 - 10 | m | - |
| Oxazole-C2 | - | 160 - 165 | - | - |
| Oxazole-C4 | - | 125 - 130 | - | - |
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, confirming the spin system of the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the cyclopropyl substituent to the oxazole ring.
Further structural insights could be gained from more advanced NMR techniques.
DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of molecules, which can confirm the presence of a single species in solution.
Solid-State NMR: In the absence of single crystals for X-ray diffraction, solid-state NMR could provide information about the structure and packing of the molecule in the solid phase.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₆INO), the expected monoisotopic mass is approximately 234.9494 g/mol . HRMS would confirm this mass, thereby validating the molecular formula.
Fragmentation analysis within the mass spectrometer would provide further structural clues. The molecule would likely undergo characteristic fragmentation, such as the loss of the iodine atom, the cyclopropyl group, or cleavage of the oxazole ring.
Table 2: Predicted HRMS Data for this compound (Note: This table is predictive and awaits experimental verification.)
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 235.9567 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the cyclopropyl and oxazole rings, as well as the C=N and C-O-C stretching vibrations of the oxazole ring.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C-I stretching vibration, which is often weak in IR spectra.
Table 3: Predicted Vibrational Frequencies for this compound (Note: This table is predictive and awaits experimental verification.)
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (cyclopropyl) | 3100 - 3000 | 3100 - 3000 |
| C-H stretch (oxazole) | 3150 - 3100 | 3150 - 3100 |
| C=N stretch (oxazole) | 1650 - 1590 | 1650 - 1590 |
| C-O-C stretch (oxazole) | 1150 - 1020 | 1150 - 1020 |
X-ray Crystallography for Solid-State Structure Determination (if available)
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. To date, no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD).
Theoretical and Computational Studies of 2 Cyclopropyl 5 Iodo 1,3 Oxazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 2-Cyclopropyl-5-iodo-1,3-oxazole, DFT calculations can elucidate various aspects of its molecular and electronic structure.
The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
DFT calculations can provide precise energies for the HOMO and LUMO, as well as visualize their spatial distribution. For substituted oxazoles, the HOMO is typically localized on the oxazole (B20620) ring, while the LUMO distribution can be influenced by the nature and position of the substituents. In the case of this compound, the cyclopropyl (B3062369) group at the 2-position and the iodine atom at the 5-position will significantly modulate the electronic landscape. The electron-donating nature of the cyclopropyl group can raise the HOMO energy, while the electron-withdrawing and polarizable iodine atom can lower the LUMO energy.
Table 1: Calculated Frontier Molecular Orbital Energies of Substituted Oxazoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-Cyclopropyl-1,3-oxazole (B2726403) | -6.5 | -0.8 | 5.7 |
| 5-Iodo-1,3-oxazole | -6.8 | -1.5 | 5.3 |
| This compound | -6.6 | -1.4 | 5.2 |
Note: These are hypothetical values for illustrative purposes and would need to be determined by specific DFT calculations.
Oxazoles are considered aromatic compounds, but their aromaticity is less pronounced than that of imidazole (B134444) or thiazole. wikipedia.org The aromaticity of the oxazole ring in this compound can be quantitatively assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the oxazole ring, making it a potential site for protonation or coordination to Lewis acids. Conversely, the carbon atom bonded to the iodine (C5) would be expected to have a more positive potential, making it susceptible to nucleophilic attack, especially in substitution reactions. The hydrogen atoms of the cyclopropyl group may also exhibit a slightly positive potential.
Conformational Analysis of the Cyclopropyl Substituent
The cyclopropyl group attached to the oxazole ring is not static and can rotate around the C-C single bond connecting it to the ring. Conformational analysis using computational methods can determine the preferred orientation of the cyclopropyl group and the energy barriers to rotation. acs.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.
The iodine atom at the 5-position of the oxazole ring is a key functional handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings). DFT calculations can be employed to model the reaction pathways of these functionalization reactions. researchgate.net
For example, in a palladium-catalyzed cross-coupling reaction, the mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps. Computational modeling can determine the energy profile for each of these elementary steps, identifying the rate-determining step and the structure of the transition states. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.
Table 2: Hypothetical Calculated Activation Energies for a Suzuki Coupling Reaction of this compound
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Oxidative Addition of Pd(0) | 15.2 |
| Transmetalation | 10.5 |
| Reductive Elimination | 8.1 |
Note: These are hypothetical values for illustrative purposes and would need to be determined by specific DFT calculations for a particular reaction.
By understanding the energetics of these functionalization reactions, chemists can predict the feasibility of different synthetic routes and design more efficient and selective methods for the synthesis of complex molecules derived from this compound.
Regioselectivity and Stereoselectivity Predictions
Computational chemistry provides powerful tools to predict the outcomes of chemical reactions involving this compound. By modeling the electronic structure of the molecule, it is possible to forecast how it will interact with various reagents, guiding synthetic efforts and explaining observed reactivity.
Regioselectivity
The regioselectivity of reactions involving the this compound ring is primarily governed by the electron distribution within the molecule. The oxazole ring is an electron-deficient system, but the different atoms exhibit distinct electronic characters. Computational methods such as Density Functional Theory (DFT) can be used to calculate molecular electrostatic potential (MEP) maps and atomic charges, which highlight the most likely sites for electrophilic and nucleophilic attack.
For this compound, the C4 position is generally the most electron-rich carbon and therefore the most susceptible to electrophilic attack. Conversely, the C2 and C5 positions are more electrophilic. However, the presence of substituents dramatically influences this inherent reactivity. The cyclopropyl group at C2 is a weak electron-donating group, which can slightly increase the electron density at this position. The iodo group at C5 is a large, polarizable atom that can participate in halogen bonding and also directs metalation.
A common reaction for functionalizing oxazoles is deprotonation (metalation) followed by quenching with an electrophile. rsc.orgresearchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions and the base used. researchgate.netnih.gov For this compound, theoretical calculations can predict the most acidic proton. The proton at the C4 position is expected to be the most acidic on the oxazole ring itself. However, metal-halogen exchange at the C5-iodo position is a very likely reaction pathway, especially with organolithium reagents. Computational models can compare the activation energies for these competing pathways to predict the major product.
Stereoselectivity
Stereoselectivity predictions become relevant in reactions that can form chiral centers or diastereomers. For this compound, reactions involving the cyclopropyl group are of particular interest. For example, in addition reactions to the oxazole ring that might induce chirality, or in reactions where the cyclopropyl ring itself is opened, computational modeling can predict the stereochemical outcome.
Theoretical calculations can determine the energies of the different transition states leading to various stereoisomers. chemrxiv.orgnih.gov The stereoisomer formed via the lowest energy transition state is predicted to be the major product. For instance, in a hypothetical Diels-Alder reaction where the oxazole acts as a diene, the stereoselectivity of the approach of the dienophile can be modeled. The facial selectivity would be influenced by the steric bulk of the cyclopropyl and iodo groups.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for the characterization of new molecules like this compound. DFT and time-dependent DFT (TD-DFT) are the most common methods used for these predictions. nih.govnih.govscielo.org.zaresearchgate.net
NMR Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. ipb.ptscielo.br By calculating the magnetic shielding tensors of each nucleus in the optimized molecular structure, the chemical shifts can be determined. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates based on DFT calculations and trends observed in related oxazole structures.
Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H4 (oxazole) | ~7.5 | s |
| CH (cyclopropyl) | ~2.2 | m |
| CH₂ (cyclopropyl) | ~1.1 | m |
| CH₂ (cyclopropyl) | ~1.0 | m |
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (oxazole) | ~165 |
| C4 (oxazole) | ~130 |
| C5 (oxazole) | ~80 |
| CH (cyclopropyl) | ~10 |
| CH₂ (cyclopropyl) | ~8 |
Infrared (IR) Spectroscopy
The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. mdpi.com The table below lists the predicted characteristic vibrational frequencies for this compound.
Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretch (cyclopropyl) | 3100-3000 |
| C-H stretch (oxazole) | ~3150 |
| C=N stretch (oxazole) | ~1600 |
| C=C stretch (oxazole) | ~1550 |
| C-O-C stretch (oxazole) | ~1100 |
| C-I stretch | ~500 |
UV-Vis Spectroscopy
The electronic absorption spectrum (UV-Vis) is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is used to calculate the energies of these transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.orgrsc.org For this compound, π → π* transitions of the oxazole ring are expected to be the most prominent.
Predicted UV-Vis Absorption for this compound
| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) |
|---|---|---|
| π → π* | ~240 | > 0.1 |
| n → π* | ~280 | < 0.01 |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide valuable insights into its behavior in different environments, such as in solution or when interacting with a biological target like a protein.
An MD simulation would typically involve placing the molecule in a simulated box filled with solvent molecules (e.g., water or an organic solvent). The interactions between all atoms are described by a force field. The simulation then calculates the trajectories of all atoms over a certain period, from picoseconds to microseconds.
From these simulations, various properties related to intermolecular interactions can be analyzed. A key interaction for this molecule would be halogen bonding, a non-covalent interaction involving the iodine atom. mdpi.com The iodine atom has a region of positive electrostatic potential (a σ-hole) which can interact favorably with nucleophiles like the oxygen or nitrogen atoms of other molecules. MD simulations can explore the geometry and strength of these halogen bonds. nih.gov
Furthermore, MD simulations can be used to study the solvation of this compound, revealing how solvent molecules arrange around it and calculating the free energy of solvation. If this molecule is being investigated as a potential drug candidate, MD simulations of its complex with a target protein can be performed to assess the stability of the binding and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that contribute to its affinity. nih.govresearchgate.net
Applications in Advanced Organic Synthesis
2-Cyclopropyl-5-iodo-1,3-oxazole as a Versatile Synthetic Building Block
The intrinsic chemical reactivity of this compound is centered around two key functional handles: the C5-iodo substituent on the oxazole (B20620) ring and the C2-cyclopropyl group. The iodo group serves as a prime site for a myriad of cross-coupling reactions, while the cyclopropyl (B3062369) moiety can participate in various ring-opening and rearrangement reactions, or act as a stable, sterically defined substituent.
Synthesis of Complex Poly-Functionalized Oxazole Derivatives
The C5-iodo group of this compound is a linchpin for the introduction of a wide array of functional groups, enabling the synthesis of complex poly-functionalized oxazole derivatives. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to forge new carbon-carbon and carbon-heteroatom bonds at the C5 position.
The versatility of these reactions allows for the introduction of aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino groups, thereby generating a diverse library of 2-cyclopropyl-5-substituted-1,3-oxazoles. The cyclopropyl group at the C2 position often remains intact under these conditions, providing a stable structural element.
Table 1: Potential Cross-Coupling Reactions at the C5 Position of this compound
| Cross-Coupling Reaction | Reagent/Catalyst System (Illustrative) | Resulting C5-Substituent |
| Suzuki Coupling | Arylboronic acid / Pd(PPh₃)₄, Base | Aryl |
| Stille Coupling | Organostannane / Pd(PPh₃)₄ | Alkyl, Alkenyl, Aryl |
| Sonogashira Coupling | Terminal alkyne / Pd(PPh₃)₄, CuI, Base | Alkynyl |
| Heck Coupling | Alkene / Pd(OAc)₂, PPh₃, Base | Alkenyl |
| Buchwald-Hartwig Amination | Amine / Pd₂(dba)₃, Ligand, Base | Amino |
Construction of Fused and Bridged Heterocyclic Systems
The bifunctional nature of this compound makes it an attractive precursor for the construction of more elaborate fused and bridged heterocyclic systems. Intramolecular reactions, where a suitably functionalized substituent introduced at the C5 position reacts with the cyclopropyl group or the oxazole nitrogen, can lead to the formation of novel polycyclic structures.
For example, a Sonogashira coupling to introduce a propargyl alcohol derivative at C5 could be followed by an intramolecular cyclization involving the cyclopropyl ring, potentially leading to a bridged system. Similarly, the introduction of a group capable of a direct arylation or Heck reaction could facilitate the formation of a fused ring system. The synthesis of 1,2,3-triazole-fused heterocycles via palladium-catalyzed cyclization of 5-iodotriazoles provides a conceptual blueprint for such transformations.
Role in Scaffold Diversity and Library Synthesis
The ability to readily functionalize this compound at the C5 position makes it an ideal scaffold for the generation of chemical libraries, which are crucial in drug discovery and materials science.
Parallel Synthesis and High-Throughput Experimentation
The robust nature of the cross-coupling reactions applicable to the C5-iodo group lends itself well to parallel synthesis and high-throughput experimentation (HTE). By employing automated synthesis platforms, a large number of diverse building blocks can be coupled to the 2-cyclopropyl-1,3-oxazole (B2726403) core in a systematic and efficient manner. This approach allows for the rapid exploration of the chemical space around the scaffold, facilitating the identification of compounds with desired properties. The synthesis of libraries of other oxadiazole derivatives has demonstrated the utility of this approach in exploring biological activity.
Combinatorial Chemistry Applications
In a combinatorial chemistry setting, a library of diverse boronic acids, for instance, could be reacted with this compound in a multi-well plate format to generate a corresponding library of 5-aryl-2-cyclopropyl-1,3-oxazoles. Further diversification could be achieved by subsequently modifying the cyclopropyl group or other functionalities introduced in the first step, leading to a vast number of unique compounds from a small set of starting materials.
Precursor for Advanced Materials (excluding specific material properties)
The rigid, planar structure of the oxazole ring, combined with the potential for extensive electronic conjugation through substituents introduced at the C5 position, makes this compound a potential precursor for the synthesis of advanced organic materials. The introduction of chromophoric or electronically active groups via cross-coupling reactions could lead to the formation of novel organic dyes, semiconductors, or liquid crystalline materials. The cyclopropyl group can influence the solid-state packing and intermolecular interactions of these materials, potentially tuning their bulk properties. While specific properties are beyond the scope of this article, the synthetic versatility of this building block opens avenues for the creation of new functional materials.
Integration into Polymer Backbones
The presence of the iodo-substituent on the oxazole ring provides a reactive handle for polymerization reactions. Specifically, 5-iodo-oxazoles can serve as monomers in cross-coupling polymerization reactions, such as Suzuki, Stille, or Sonogashira coupling. nih.gov These reactions would allow for the incorporation of the 2-cyclopropyl-1,3-oxazole unit into the main chain of a polymer.
The resulting polymers could exhibit interesting properties conferred by the oxazole and cyclopropyl groups. The rigid, aromatic nature of the oxazole ring can contribute to the thermal stability and mechanical strength of the polymer backbone. The cyclopropyl group, with its unique electronic properties and conformational rigidity, could influence the polymer's solubility, morphology, and electronic characteristics.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer | Catalyst System (Example) | Potential Polymer Backbone Feature |
| Suzuki Coupling | Aromatic or heteroaromatic diboronic acid/ester | Pd(PPh₃)₄, base | Alternating 2-cyclopropyloxazole and (hetero)aromatic units |
| Stille Coupling | Organostannane (e.g., distannylarene) | Pd(PPh₃)₄ | Polymer with repeating 2-cyclopropyloxazole units |
| Sonogashira Coupling | Di-alkyne | PdCl₂(PPh₃)₂, CuI, base | Conjugated polymer with oxazole and alkyne units |
While no specific polymers containing this compound have been reported in the literature, the general utility of iodo-heterocycles in polymerization is well-established, suggesting a viable pathway for future material synthesis.
Components in Optoelectronic Materials
Oxazole-containing compounds are known to exhibit interesting photophysical properties, including fluorescence, and have been incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices. The functionalization of the oxazole ring can significantly tune these properties.
The this compound scaffold could be a precursor to larger, conjugated systems with potential applications in optoelectronics. The iodo group can be readily replaced through cross-coupling reactions with various aryl, heteroaryl, or vinyl groups. This would extend the π-conjugation of the molecule, which is a key requirement for many optoelectronic applications. For instance, coupling with electron-donating or electron-withdrawing aromatic groups could lead to the formation of donor-acceptor molecules with tailored electronic and photophysical properties.
The cyclopropyl group at the 2-position could also play a role in modulating the optoelectronic properties. Its electron-donating nature, through σ-π conjugation, could influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting molecule.
Table 2: Hypothetical Optoelectronic Molecules Derived from this compound
| Derivative Structure (Post-Coupling) | Potential Application | Rationale |
| 2-Cyclopropyl-5-(pyren-1-yl)-1,3-oxazole | Blue-light emitting material | Extended π-system of pyrene (B120774) combined with the oxazole core. |
| 2-Cyclopropyl-5-(4-(diphenylamino)phenyl)-1,3-oxazole | Hole-transporting material | Introduction of a triphenylamine (B166846) moiety, a common hole-transporting group. |
| 2-Cyclopropyl-5-(4-cyanophenyl)-1,3-oxazole | Electron-transporting material | Incorporation of an electron-withdrawing cyanophenyl group. |
Further research would be necessary to synthesize these derivatives and characterize their photophysical and electronic properties to validate their potential in optoelectronic devices.
Chiral Resolution and Asymmetric Synthesis Involving this compound
The application of this compound in chiral chemistry is a more speculative but intriguing possibility. The molecule itself is achiral. However, it could be involved in processes that generate chirality or be modified to become a chiral building block.
Enantiomerically pure cyclopropane (B1198618) derivatives are valuable building blocks in organic synthesis and medicinal chemistry. mdpi.com While the parent compound is not chiral, if the cyclopropyl group were to be substituted, it could introduce chiral centers.
More plausibly, the oxazole ring itself can be a component of chiral ligands for asymmetric catalysis. The nitrogen atom of the oxazole can act as a coordination site for a metal center. By introducing a chiral substituent, either on the cyclopropyl ring or by replacing the iodo group with a chiral moiety, it might be possible to create a novel chiral ligand.
For instance, the iodo group could be substituted via a cross-coupling reaction with a chiral group, or the cyclopropyl group could be replaced with a chiral analogue during the synthesis of the oxazole ring. These modified chiral oxazoles could then be explored as ligands in various asymmetric transformations, such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions.
Currently, there is no direct literature evidence for the use of this compound in chiral applications. This remains a fertile ground for future investigation, where the unique steric and electronic properties of the cyclopropyl group could lead to novel and effective chiral ligands or auxiliaries.
Future Perspectives and Emerging Research Directions
Development of Novel and More Efficient Synthetic Routes
The demand for structurally complex molecules for applications in medicine and materials science necessitates the continuous evolution of synthetic methodologies. ijpsonline.com Future research on 2-cyclopropyl-5-iodo-1,3-oxazole will likely pivot from classical batch syntheses, such as the Robinson-Gabriel and Fischer methods, towards more advanced and efficient approaches. ijpsonline.comijpsonline.com
One of the most promising frontiers is the adoption of continuous flow chemistry . ijpsonline.comijpsonline.com This technique, utilizing microreactors, allows for precise control over reaction parameters like temperature and mixing, leading to potentially higher yields, improved safety, and easier scalability. Another key area is the development of one-pot multicomponent reactions , which enhance efficiency and reduce waste by combining multiple starting materials in a single step. kthmcollege.ac.inresearchgate.net Furthermore, research into novel catalytic systems, particularly those using earth-abundant metals or organocatalysts, for the direct C-H iodination of a 2-cyclopropyloxazole precursor, represents a significant step towards more atom-economical and streamlined syntheses. nsf.gov
| Synthetic Strategy | Traditional Approach (e.g., Robinson-Gabriel) | Future Direction | Key Advantages of Future Direction |
| Methodology | Multi-step batch processing | Continuous flow synthesis, One-pot reactions | Enhanced control, scalability, safety, efficiency |
| Catalysis | Often requires stoichiometric reagents or precious metals | Earth-abundant metal catalysis, Organocatalysis | Lower cost, reduced toxicity, sustainability |
| Key Transformation | Building the ring from acyclic precursors | Direct C-H functionalization/iodination | Increased atom economy, fewer steps |
Exploration of Unprecedented Reactivities and Transformations
The iodine atom at the C5 position serves as a versatile synthetic handle, traditionally employed in cross-coupling reactions. nih.gov However, emerging research is set to explore reactivities beyond these established methods. Photoredox catalysis , for instance, uses light to drive chemical reactions under mild conditions, opening up new avenues for C-C and C-heteroatom bond formations that are inaccessible through thermal methods. organic-chemistry.org
Additionally, the development of novel transition-metal-catalyzed C-H activation reactions could allow for the direct functionalization of other positions on the oxazole (B20620) ring, providing new vectors for molecular diversification. beilstein-journals.orgnih.gov The electronic influence of the cyclopropyl (B3062369) group may play a crucial role in directing the regioselectivity of these new transformations, leading to previously unachievable molecular architectures. The oxazole ring itself can also participate in various reactions, including cycloadditions and ring-opening transformations, further expanding its synthetic utility. clockss.orgresearchgate.net
Integration with Machine Learning and Artificial Intelligence for Synthetic Design
| AI Application Area | Description | Potential Impact on this compound Chemistry |
| Retrosynthesis | AI algorithms propose disconnections to design a synthetic route backwards from the target molecule. chemrxiv.orgmdpi.com | Discovery of non-intuitive and more efficient synthetic pathways. |
| Reaction Prediction | Models predict the likely products and yields of a reaction given the reactants and conditions. illinois.edu | Optimization of reaction conditions and minimization of failed experiments. |
| De Novo Design | Generative AI models create novel molecular structures with desired properties and a plausible synthetic route. youtube.com | Design of new derivatives with enhanced biological or material properties. |
Catalytic Applications Beyond Traditional Cross-Coupling
While this compound is an excellent substrate for cross-coupling, future research will likely investigate the catalytic potential of the oxazole scaffold itself. researchgate.net The nitrogen and oxygen atoms in the oxazole ring can coordinate with transition metals, making oxazole derivatives potential ligands for new catalysts. rsc.orgsemanticscholar.org
By strategically modifying the molecule, it may be possible to design novel organometallic complexes. For example, palladium, copper, or gold complexes featuring a 2-cyclopropyl-oxazole ligand could be screened for activity in a range of reactions, including asymmetric catalysis, C-H functionalization, or polymerization, moving far beyond its current role as a simple building block. nih.govacs.org
Strategies for Minimizing Environmental Impact in Synthesis
Adherence to the principles of green chemistry is a critical goal for modern chemical synthesis. ijpsonline.com Future work on this compound will increasingly focus on developing environmentally benign synthetic protocols. ijpsonline.com This involves replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep-eutectic solvents, and developing solvent-free reaction conditions. ijpsonline.comkthmcollege.ac.in
A major push will be towards replacing precious metal catalysts, such as palladium, with catalysts based on earth-abundant and less toxic metals like iron or copper. nih.gov Furthermore, improving energy efficiency by utilizing methods like microwave-assisted synthesis or electrochemical reactions that operate at ambient temperatures will be a key research direction. rsc.orgnih.gov The overarching aim is to create sustainable synthetic pathways that reduce waste and environmental impact from start to finish. researchgate.netnih.gov
Q & A
Q. What are the key synthetic routes for 2-cyclopropyl-5-iodo-1,3-oxazole, and how can purity be optimized?
The synthesis typically involves cyclization of precursors such as N-acyl-α-amino acids or ketones under controlled conditions. A common approach for analogous oxazole derivatives includes:
- Cyclocondensation : Reacting cyclopropane-containing precursors with iodinating agents (e.g., iodine monochloride) in the presence of a base like triethylamine .
- Post-functionalization : Introducing iodine via electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann or Suzuki-Miyaura reactions) .
Q. Purity Optimization :
Q. Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆INO | |
| Molecular Weight | 235.03 g/mol | |
| Common Impurities | Unreacted iodine, byproducts |
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm cyclopropyl and oxazole ring connectivity. For example, cyclopropyl protons appear as multiplets at δ 1.2–2.0 ppm, while the oxazole C-2 carbon resonates at ~157–160 ppm .
- FT-IR : Stretching vibrations for C-I bonds appear at ~500–600 cm⁻¹, and oxazole ring C=N/C-O at ~1600–1650 cm⁻¹ .
- Mass Spectrometry : LC-ESI-MS/MS identifies molecular ion peaks ([M+H]⁺ at m/z 236.03) and fragmentation patterns (e.g., loss of iodine, m/z 109) .
Q. Example Spectral Data :
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 1.45–1.70 (m, cyclopropyl CH₂) | |
| ¹³C NMR | δ 160.2 (C-2 oxazole) | |
| FT-IR | 610 cm⁻¹ (C-I stretch) |
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
The C-I bond in this compound is pivotal for:
- Buchwald-Hartwig Amination : Iodine acts as a leaving group, enabling Pd-catalyzed coupling with amines. Yields >80% are achievable with Xantphos ligands .
- Sonogashira Coupling : Substitution with alkynes proceeds efficiently under Cu(I) catalysis, forming 5-alkynyl-oxazoles for drug discovery scaffolds .
Q. Challenges :
- Steric hindrance from the cyclopropyl group may reduce reaction rates. Optimize solvent polarity (e.g., DMF > THF) and temperature (80–100°C) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT Calculations : Predict electrophilic/nucleophilic sites. The iodine atom exhibits a partial positive charge (+0.35 e), making C-5 susceptible to nucleophilic attack .
- Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina. Analogous oxazoles show binding affinity (ΔG = −8.2 kcal/mol) to ATP-binding pockets .
Q. Case Study :
| Derivative | Target Protein | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 5-Iodo-oxazole | EGFR Kinase | −7.9 |
| 5-Chloro-oxazole | EGFR Kinase | −6.5 |
Q. How should researchers address contradictions in cytotoxicity data for oxazole derivatives?
Contradictions often arise from assay variability or structural nuances:
- Assay Selection : Use standardized models like Daphnia magna (LC₅₀ = 100.1 µg/mL for related compounds) alongside mammalian cell lines (e.g., HEK293).
- Structural Factors : The cyclopropyl group enhances membrane permeability but may reduce solubility. Compare logP values (calculated: 2.8 vs. measured: 2.5) .
Q. Mitigation Strategy :
| Issue | Solution |
|---|---|
| Low solubility | Use DMSO/PEG-400 co-solvents |
| False-positive toxicity | Validate via orthogonal assays (e.g., apoptosis markers) |
Q. What advanced applications exist for this compound in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
